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Compound of Interest

Compound Name: AS-604850

Cat. No.: B7899884

This guide provides a comprehensive review of AS-604850, a selective, ATP-competitive
inhibitor of phosphoinositide 3-kinase gamma (PI3KYy). It is intended for researchers, scientists,
and drug development professionals, offering a comparative analysis of AS-604850's
performance against other PI3K inhibitors, supported by experimental data and detailed
protocols.

Mechanism of Action: Targeting the PI3Ky Signaling
Pathway

AS-604850 exerts its effects by selectively inhibiting the p110y catalytic subunit of Class 1B
PI3K. This class of PI3Ks is typically activated by G-protein-coupled receptors (GPCRs) and
plays a crucial role in chemokine-stimulated chemotaxis and inflammatory responses, primarily
in hematopoietic cells.[1] Inhibition of PI3Ky blocks the phosphorylation of phosphatidylinositol-
4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in
PIP3 prevents the recruitment and activation of downstream effectors such as Akt (also known
as Protein Kinase B, or PKB) and MAPKs, ultimately inhibiting cellular processes like
chemotaxis, cell survival, and proliferation.[2]
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Caption: PI3Ky signaling pathway and the inhibitory action of AS-604850.
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Quantitative Data Summary

In Vitro Potency and Selectivity

AS-604850 is a potent inhibitor of PI3Ky with an IC50 of 250 nM and a Ki of 0.18 puM.[2][3] It
demonstrates significant selectivity for the y isoform over other Class | PI3K isoforms.

Target
. PI3Ka PI3KB PI3Ky PI3Kd Referenc
Inhibitor Isoform(s
| IC50 (hM) IC50 (nM) IC50 (nM) IC50 (nM) e
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TGX-221 PI3KB - - - -

CAL-101
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Pan-PI3K,

P1-103 2 3 15 3
mTOR
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Note: Selectivity for AS-604850 is reported as 18-fold over PI3Ka and over 30 to 80-fold over
PI3KB and PI3Kd.

Cellular Activity Comparison

AS-604850 effectively inhibits downstream signaling and cellular functions in various cell types.
Its primary action is observed in hematopoietic cells, consistent with the restricted expression
of PI3Ky.
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In Vivo Efficacy

AS-604850 has demonstrated efficacy in animal models of inflammation and autoimmune

disease.
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Autoimmune 7.5 mg/kg/day for macrophage and
Subcutaneous
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7 or 14 days

T-cell infiltration
in the CNS, and
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myelination and
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Experimental Protocols
In Vitro PI3Ky Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds

against PI3Ky.

Caption: Workflow for a PI3Ky in vitro kinase inhibition assay.

Methodology:

 Incubation: 100 ng of human PI3Ky is incubated at room temperature with AS-604850 at

various concentrations or DMSO (vehicle control).
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e Reaction Initiation: A kinase buffer is added. The final concentrations of key components
include 10 mM MgClz, 1 mM DTT, 15 uM ATP (with y[33]ATP for detection), 18 uM
Phosphatidylinositol (Ptdins), and 250 uM Phosphatidylserine (PtdSer).

o Termination and Detection: The reaction is stopped, and the amount of phosphorylated
product (PIP3) is quantified to determine the enzyme's activity and the compound's inhibitory

effect.

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model

This protocol is used to assess the therapeutic potential of AS-604850 in a mouse model of

multiple sclerosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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